molecular formula C20H35FN2 B15165488 N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine CAS No. 627524-97-4

N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine

Cat. No.: B15165488
CAS No.: 627524-97-4
M. Wt: 322.5 g/mol
InChI Key: VMSAVXPXVBDYLY-UHFFFAOYSA-N
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Description

N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine is a synthetic organic compound characterized by the presence of a fluorophenyl group attached to an ethane-1,2-diamine backbone with an undecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine typically involves a multi-step process. One common method starts with the reaction of 4-fluorobenzyl chloride with ethane-1,2-diamine under basic conditions to form the intermediate N1-(4-fluorobenzyl)ethane-1,2-diamine. This intermediate is then reacted with 1-bromoundecane in the presence of a suitable base, such as potassium carbonate, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the undecyl chain can influence its solubility and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-Fluorobenzyl)-N~2~-methyl-ethane-1,2-diamine
  • N~1~-(4-Fluorobenzyl)-N~2~-ethyl-ethane-1,2-diamine
  • N~1~-(4-Fluorobenzyl)-N~2~-propyl-ethane-1,2-diamine

Uniqueness

N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine is unique due to its long undecyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for membrane interaction. This makes it particularly useful in applications requiring enhanced solubility in non-polar solvents or improved interaction with lipid membranes .

Properties

CAS No.

627524-97-4

Molecular Formula

C20H35FN2

Molecular Weight

322.5 g/mol

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-undecylethane-1,2-diamine

InChI

InChI=1S/C20H35FN2/c1-2-3-4-5-6-7-8-9-10-15-22-16-17-23-18-19-11-13-20(21)14-12-19/h11-14,22-23H,2-10,15-18H2,1H3

InChI Key

VMSAVXPXVBDYLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNCCNCC1=CC=C(C=C1)F

Origin of Product

United States

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